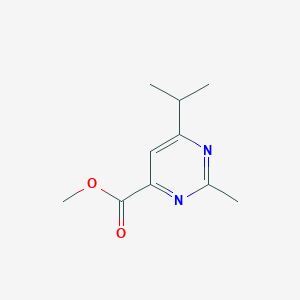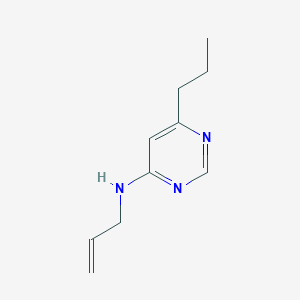![molecular formula C12H14N4O B1491651 1-乙基-3-(吡嗪-2-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑 CAS No. 2097969-27-0](/img/structure/B1491651.png)
1-乙基-3-(吡嗪-2-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑
描述
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌活性
吡唑衍生物已被证明具有有希望的抗菌和抗真菌特性。 具有某些官能团(例如供电子甲基和卤素)的化合物与具有吸电子基团(例如硝基和二硝基)的化合物相比,表现出更高的活性 .
抗炎特性
一些吡唑衍生物被合成用于选择性抑制 COX-2,显示出有效的抗炎活性。 这表明其在开发抗炎药物方面的潜在应用 .
抗氧化剂
已报道了多组分和绿色合成路线,用于合成吡喃并吡唑衍生物作为抗氧化剂。 这些化合物可用于治疗氧化应激相关疾病 .
电化学发光和发光传感
基于吡唑的配体已被用于合成具有电化学发光特性的新型聚合物。 这些材料可应用于发光传感技术 .
合成策略
吡唑核可以通过多种策略合成,例如多组分方法和偶极环加成反应。 这种合成方法的多样性使其在化学研究中具有广泛的应用 .
酶抑制
吡唑衍生物已被研究作为酶的潜在抑制剂,例如 SARS-CoV-2 主要蛋白酶 (Mpro) 和金黄色葡萄球菌拓扑异构酶 IV。 这表明其在传染病药物开发中的应用 .
作用机制
Target of Action
Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazoline derivatives interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with amino acids in the active site of the target enzyme .
Biochemical Pathways
It is known that pyrazoline derivatives can influence a variety of cellular processes, including the production of reactive oxygen species (ros) and lipid peroxidation .
Result of Action
It is known that pyrazoline derivatives can have a variety of effects, including the inhibition of enzyme activity and the induction of oxidative stress .
生化分析
Biochemical Properties
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and oxidative stress.
Cellular Effects
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of kinases involved in cell signaling, such as p38MAPK, which plays a role in inflammation and stress responses . Furthermore, this compound may affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases involving dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, the compound’s interaction with kinases and transcription factors can lead to changes in phosphorylation states and gene expression, respectively . These molecular interactions provide insights into the compound’s potential therapeutic mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit high thermal stability and maintain their activity over extended periods . The degradation products of this compound and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity. Animal studies are essential for identifying the threshold effects and establishing safe dosage ranges.
Metabolic Pathways
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its impact on cellular metabolism and energy homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, the compound’s binding to plasma proteins can affect its bioavailability and distribution within the body . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses . Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and chromatin . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic targets.
属性
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMMHNMODPKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1491568.png)




![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)




![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)
